molecular formula C12H15NO5S B1305164 2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid CAS No. 338409-77-1

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid

Cat. No.: B1305164
CAS No.: 338409-77-1
M. Wt: 285.32 g/mol
InChI Key: ABSOBMMWOOEQOJ-UHFFFAOYSA-N
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Description

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is characterized by its unique structure, which includes a dimethoxyaniline moiety and a sulfanylacetic acid group.

Preparation Methods

The synthesis of 2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the 3,4-dimethoxyaniline derivativeThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where nucleophiles such as halides or amines replace the existing substituent.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts, such as dimethoxyaniline and sulfanylacetic acid.

Scientific Research Applications

2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular redox states, or interacting with DNA and proteins. These interactions can lead to changes in cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

When compared to similar compounds, 2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}acetic acid stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:

    2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}propionic acid: This compound has a propionic acid moiety instead of acetic acid, which may affect its reactivity and biological activity.

    2-{[2-(3,4-Dimethoxyanilino)-2-oxoethyl]-sulfanyl}butyric acid: The butyric acid derivative may have different solubility and stability profiles compared to the acetic acid derivative.

Properties

IUPAC Name

2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-17-9-4-3-8(5-10(9)18-2)13-11(14)6-19-7-12(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSOBMMWOOEQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384647
Record name {[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338409-77-1
Record name {[2-(3,4-Dimethoxyanilino)-2-oxoethyl]sulfanyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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